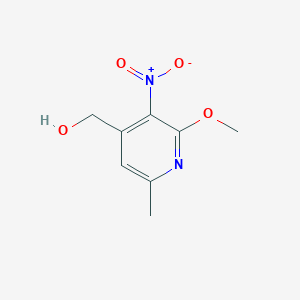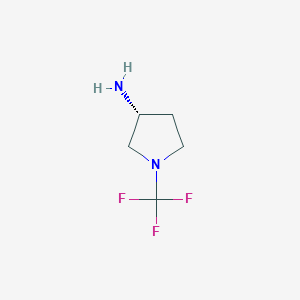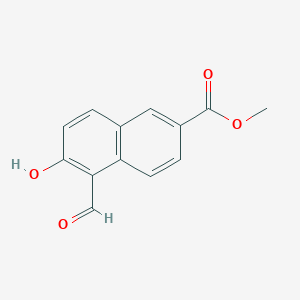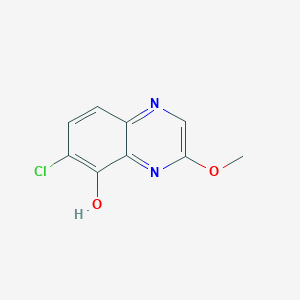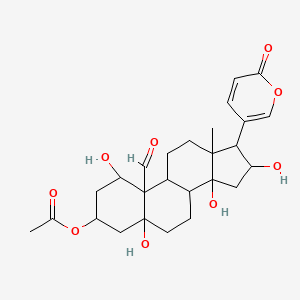
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . This step is followed by the introduction of the acetyloxy group through acetylation reactions. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protective group, allowing the compound to interact with enzymes and receptors in a controlled manner. The hydroxyl groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Acetyloxyoctadecanoic acid
- 9-Acetyloxyicosanoic acid
- 9-Hexanoyloxyhexadecanoic acid
Uniqueness
3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide is unique due to its specific arrangement of hydroxyl and acetyloxy groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
36405-85-3 |
|---|---|
Fórmula molecular |
C26H34O9 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
[10-formyl-1,5,14,16-tetrahydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O9/c1-14(28)35-16-9-20(30)25(13-27)17-5-7-23(2)22(15-3-4-21(31)34-12-15)19(29)11-26(23,33)18(17)6-8-24(25,32)10-16/h3-4,12-13,16-20,22,29-30,32-33H,5-11H2,1-2H3 |
Clave InChI |
LMCGIPDPVHSWDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(C2(C3CCC4(C(C(CC4(C3CCC2(C1)O)O)O)C5=COC(=O)C=C5)C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



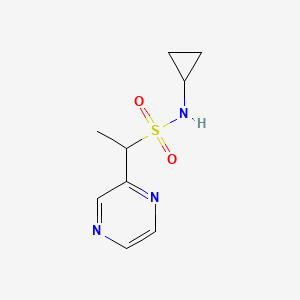
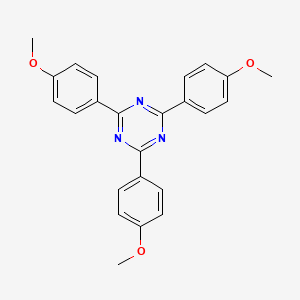
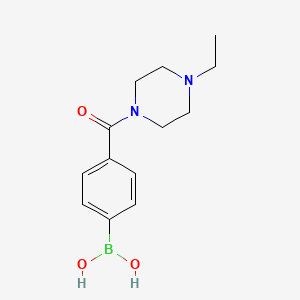
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
